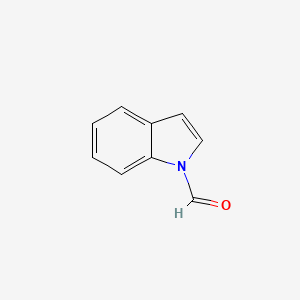

1h-Indole-1-carbaldehyde

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Chemical Synthesis

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. ingentaconnect.commdpi.com This term highlights its ability to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets. ingentaconnect.comresearchgate.net The prevalence of the indole motif in numerous natural products, such as the essential amino acid tryptophan, and in a vast number of pharmaceuticals underscores its significance. researchgate.netingentaconnect.commdpi.com Its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, contributes to its frequent role in molecular recognition at the active sites of proteins. mdpi.com

Position of 1H-Indole-1-carbaldehyde within the Indole Chemical Landscape

This compound is a specific derivative of indole where a formyl group is attached to the nitrogen atom (N1-position). This N-acylation significantly alters the electronic properties and reactivity of the indole nucleus. nih.gov Unlike many indole derivatives where functionalization occurs at the carbon framework, the N-formyl group in this compound serves as both a protecting group and a modulator of reactivity. This positioning makes it a unique synthon in organic synthesis, allowing for specific transformations that might be difficult to achieve with an unsubstituted indole.

Structure

3D Structure

Properties

CAS No. |

38097-26-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

indole-1-carbaldehyde |

InChI |

InChI=1S/C9H7NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-7H |

InChI Key |

JZWXUCFEVWHNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indole 1 Carbaldehyde and Its Core Derivatives

Direct Formylation Strategies of the Indole (B1671886) Ring System

Direct formylation of the indole nucleus is a fundamental transformation that provides access to key intermediates for more complex molecular architectures. The electrophilic nature of the indole ring, particularly at the C3-position, makes it amenable to various formylation reactions.

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. ijpcbs.com This method is widely regarded as one of the most efficient and convenient for preparing indole-3-carbaldehyde, often resulting in nearly quantitative yields and high purity of the product. ekb.egorgsyn.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). evitachem.combhu.ac.inorganic-chemistry.org The resulting electrophilic iminium species, also known as the Vilsmeier-Haack reagent, readily attacks the electron-rich C3 position of the indole ring. organic-chemistry.orgslideshare.net Subsequent hydrolysis of the intermediate yields the desired 3-formylindole. organic-chemistry.org

The versatility of the Vilsmeier-Haack reaction is demonstrated by its applicability to indoles bearing electron-withdrawing groups. bhu.ac.in A catalytic version of this reaction has also been developed, utilizing a P(III)/P(V)═O cycle, which offers a milder and more efficient route for the direct synthesis of C1-deuterated indol-3-carboxaldehyde using DMF-d7 as the deuterium (B1214612) source. acs.org

Reimer-Tiemann and Grignard Reactions in Formylation

The Reimer-Tiemann reaction offers another pathway for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. mychemblog.comwikipedia.orgrecnotes.com This reaction typically involves treating the indole with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521), to generate dichlorocarbene, the reactive electrophilic species. wikipedia.orguop.edu.pk The reaction with indole yields indole-3-carbaldehyde, although sometimes accompanied by byproducts like 3-chloroquinoline. uop.edu.pk The reaction conditions can be harsh and may not be suitable for all substrates. wikipedia.org

Grignard reagents provide a different approach to indole formylation. The indole Grignard reagent, formed by reacting indole with a Grignard reagent like ethylmagnesium bromide, can then be treated with a formylating agent to introduce a formyl group. researchgate.net This method is primarily used for introducing substituents at the N1 or C3 positions of the indole ring system. researchgate.net The regioselectivity of the reaction—whether it occurs at the nitrogen or the C3-position—can be influenced by the specific Grignard reagent and reaction conditions used. bhu.ac.in

Alternative Direct Formylation Protocols

Beyond the classical methods, several alternative protocols for the direct formylation of indoles have been developed, often focusing on milder conditions and greater functional group tolerance. One such method involves the use of formic acid, where 3-unsubstituted indoles are preferentially formylated at the C3-position, and 3-substituted indoles are formylated at the N1-position. researchgate.net

Another innovative approach utilizes a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system in dimethylformamide (DMF) to generate a Vilsmeier-type intermediate in situ. organic-chemistry.org This method is operationally simple and proceeds under mild conditions, offering a practical alternative to traditional formylation techniques. organic-chemistry.org For electron-rich indoles, it is a one-step process, while electron-deficient indoles may require a two-step procedure involving hydrolysis. organic-chemistry.org

Catalytic Approaches to C3-Selective Formylation

Recent advancements have focused on developing catalytic methods for the C3-selective formylation of indoles, aiming for greener and more efficient syntheses. Iron-catalyzed methods have emerged as a promising alternative, utilizing inexpensive and non-toxic catalysts. One such system employs ferric chloride (FeCl₃) with formaldehyde (B43269) and aqueous ammonia (B1221849), using air as the oxidant, to afford 3-formylindoles in moderate to excellent yields. thieme-connect.comorganic-chemistry.org This method is scalable and avoids the use of hazardous reagents. organic-chemistry.org

Another catalytic approach involves the use of n-tetrabutylammonium iodide (nBu₄NI) to catalyze the C3-selective formylation of both N-H and N-substituted indoles with N-methylaniline as the formylating agent. rsc.org Ruthenium-catalyzed oxidative coupling of free (N-H) indoles with anilines also provides a mild and selective route to C3-formylated products. nih.gov Furthermore, visible-light-mediated photoredox catalysis using eosin (B541160) Y with tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant presents a green and efficient method for C3-formylation. thieme-connect.com Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been shown to effectively catalyze the C-H formylation of indoles using trimethyl orthoformate as the formyl source under mild, solvent-free conditions. nih.gov

N-Functionalization and Carbonyl Group Introduction at the N1-Position

The introduction of functional groups at the N1-position of the indole ring is a crucial strategy for modifying the electronic properties and biological activity of indole derivatives.

N-Alkylation Reactions for 1-Substituted Indole-3-carbaldehydes

N-alkylation of indole-3-carbaldehyde is a common method for synthesizing 1-substituted derivatives. This can be achieved using various alkylating agents in the presence of a base. A simple and efficient method for N-alkylation involves using a mixture of bases in DMF under conventional heating or microwave irradiation. researchgate.net Phase transfer catalysts, such as triethylbenzylammonium chloride (TEBAC), in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724), also facilitate the N-alkylation of indole-3-carbaldehydes. researchgate.net

N-Acylation and N-Sulfonation Strategies

The selective introduction of acyl and sulfonyl groups at the N1 position of the indole ring is a critical transformation in the synthesis of diverse indole derivatives.

N-Acylation: The N-acylation of indoles can be a challenging process, often requiring the use of reactive and unstable acyl chlorides, which can lead to poor functional group tolerance. nih.gov However, recent advancements have provided milder and more efficient methods. One such method involves the use of thioesters as a stable acyl source. nih.gov This chemoselective N-acylation proceeds efficiently to yield a variety of N-acylated indoles. nih.gov For instance, the reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate in xylene at 140°C affords 1-(3-methyl-1H-indol-1-yl)butan-1-one in good yield. nih.gov This method has shown potential for practical, large-scale synthesis. nih.gov

Another approach to N-acylation involves the direct reaction of indole with carboxylic acids in the presence of boric acid. clockss.org This method, while requiring high temperatures and a Dean-Stark apparatus for water removal, offers an economical route to N-acylindoles. clockss.org The reaction of indole with various carboxylic acids in refluxing mesitylene (B46885) provides the corresponding N-acylindoles in moderate yields. clockss.org

Furthermore, oxidative carbene catalysis presents a mild and highly chemoselective method for the N-acylation of indoles using aldehydes as the acyl source. rsc.org This reaction is compatible with a wide range of functional groups on both the indole and aldehyde partners. rsc.org

N-Sulfonation: The sulfonylation of the indole nitrogen is another important transformation. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. For example, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde can be synthesized to serve as a scaffold for potential inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov The reaction of indole with 4-methylbenzene-1-sulfonyl chloride in the presence of potassium hydroxide is a common method for this transformation. rsc.org

Strategies for Selective N1-Formylation

Selective formylation at the N1 position of the indole ring, without affecting the C3 position, can be challenging as the C3 position is significantly more reactive towards electrophilic substitution. wikipedia.org The Vilsmeier-Haack reaction, a common method for formylating indoles, exclusively occurs at the C3 position at room temperature. wikipedia.org

However, strategies have been developed to achieve selective N-formylation. One approach involves the use of specific reagents and conditions that favor N-functionalization over C-functionalization. While direct N-formylation is less common, the introduction of other N-substituents that can be later converted to a formyl group is a viable strategy.

Recent research has focused on developing catalytic methods for the selective formylation of indoles. For instance, a nickel-catalyzed dehydrogenative-decarboxylative coupling of indoles with glyoxylic acid has been reported for the synthesis of 3-formylindoles, with no N-formylation product detected under the reaction conditions. rsc.org While this method targets the C3 position, it highlights the ongoing efforts to control the regioselectivity of indole formylation.

Synthesis of Specifically Substituted 1H-Indole-1-carbaldehyde Derivatives

The synthesis of specifically substituted this compound derivatives is crucial for developing new pharmaceuticals and functional materials. The following sections detail the synthesis of several key derivatives.

Synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde

1-Allyl-2-methyl-1H-indole-3-carbaldehyde is a valuable intermediate in organic synthesis. One of the primary methods for its synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a suitable ketone or aldehyde under acidic conditions. Another synthetic route is the condensation of an appropriately substituted indole derivative with an aldehyde in the presence of a base.

The introduction of the allyl group at the N1 position is typically achieved through an SN2 reaction, as described in section 2.2.3, using allyl halide as the alkylating agent.

Synthesis of 1-Methyl-1H-indole-3-carbaldehyde

1-Methyl-1H-indole-3-carbaldehyde is a widely used heterocyclic indole aldehyde. sigmaaldrich.com A common and effective method for its synthesis involves the N-alkylation of 1H-indole-3-carbaldehyde with methyl iodide. mdpi.com The reaction is typically carried out in a mixture of acetonitrile and DMF with anhydrous potassium carbonate as the base, and the mixture is heated to reflux. mdpi.com This method provides the desired product in high yield. mdpi.com The product can be purified by recrystallization from ethanol (B145695). mdpi.com

| Reagent | Molar Equivalent |

| 1H-Indole-3-carbaldehyde | 1 |

| Anhydrous K2CO3 | 2 |

| Methyl iodide | 2.43 |

Table 1: Reagents for the synthesis of 1-Methyl-1H-indole-3-carbaldehyde. mdpi.com

Preparation of Deuterated 1H-Indole-3-carboxaldehydes

Deuterated indole-3-carboxaldehydes are valuable building blocks for the synthesis of deuterated bioactive molecules. orgsyn.org A catalytic version of the Vilsmeier-Haack reaction has been developed to synthesize these compounds with excellent deuterium abundance. orgsyn.org This method utilizes stoichiometric deuterated N,N-dimethylformamide (DMF-d7) as the deuterium source. orgsyn.org The reaction conditions are mild and tolerate a variety of functional groups, making it suitable for late-stage formylation. orgsyn.org

Another approach involves the direct formylation of indoles using deuterated glyoxylic acid as the formylation agent under visible light and in the presence of air (O2) as the terminal oxidant. researchgate.net This metal- and oxidant-free protocol allows for the synthesis of structurally diverse C1-deuterated 3-formylindoles with high levels of deuterium incorporation. researchgate.net

Furthermore, a method for preparing C-1 deuterated aldehydes, including deuterated 1H-indole-3-carboxaldehyde, utilizes N-heterocyclic carbene catalysts in a solvent mixture containing D2O. google.com

| Deuterium Source | Method | Deuterium Incorporation |

| DMF-d7 | Catalytic Vilsmeier-Haack | >99% |

| Deuterated Glyoxylic Acid | Organophotoredox Catalysis | 95-99% |

| D2O | N-Heterocyclic Carbene Catalysis | 99% |

Table 2: Methods for the Preparation of Deuterated 1H-Indole-3-carboxaldehydes. orgsyn.orgresearchgate.netgoogle.com

Multistep Synthesis of Complex Indole-Carbaldehyde Derivatives

The construction of complex molecular architectures based on the indole-carbaldehyde scaffold often necessitates sophisticated, multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and the formation of fused ring systems, leading to compounds with significant structural diversity and potential biological activity.

One such intricate synthesis involves the transformation of indoles into 1H-indazole-3-carboxaldehydes. This process begins with the nitrosation of the indole at the C3 position, which generates an oxime intermediate. This is followed by a water-triggered ring-opening of the pyrrole (B145914) ring, which subsequently re-closes to form the indazole ring system, yielding the final carboxaldehyde product. nih.govrsc.org This method has been optimized for both electron-rich and electron-deficient indoles by carefully controlling reaction conditions such as temperature and the mode of reactant addition. rsc.org

Another notable multistep approach is the synthesis of 2-(2-oxoethyl)-1H-indole-3-carbaldehydes. thieme-connect.comthieme-connect.com This sequence starts with the Sonogashira coupling of 2-bromo-1H-indole-3-carbaldehydes with terminal alkynes to produce 2-alkynyl-1H-indole-3-carbaldehydes. These intermediates then undergo a silver-catalyzed 6-endo-dig acetalization-cyclization reaction, which, after hydrolysis of the unstable intermediate, yields the target 1,5-dicarbonyl compounds. thieme-connect.comthieme-connect.com

Furthermore, highly complex indeno-indol-carbaldehyde derivatives have been synthesized from steroidal precursors like estrone. nih.gov This pathway involves several key transformations:

Formation of an indole ring via reaction with phenylhydrazine.

Alkynylation of the indole nitrogen.

Reaction with benzaldehyde (B42025) to create a propargylic alcohol.

Oxidation of the alcohol to the corresponding carbaldehyde.

A final copper(II)-mediated alkynylation and cyclization to construct the fused indeno-indole system. nih.gov

The power of multistep synthesis is also demonstrated in the preparation of indole/1,2,4-triazole (B32235) hybrids. mdpi.com The synthesis begins with the Vilsmeier-Haack formylation of indole to give 1H-indole-3-carbaldehyde. This is followed by oxidation to the carboxylic acid, esterification, and reaction with hydrazine (B178648) to form a carbohydrazide (B1668358). The carbohydrazide is then used to construct the 1,2,4-triazole ring, which is further functionalized to yield the final complex hybrid molecules. mdpi.com

Table 1: Overview of Selected Multistep Syntheses

| Target Derivative | Key Intermediate(s) | Major Synthetic Steps | Reference(s) |

|---|---|---|---|

| 1H-Indazole-3-carboxaldehyde | Oxime of indole | C3 Nitrosation, Ring Opening, Ring Closure | nih.gov, rsc.org |

| 2-(2-Oxoethyl)-1H-indole-3-carbaldehyde | 2-Alkynyl-1H-indole-3-carbaldehyde | Sonogashira Coupling, Silver-catalyzed Cyclization, Hydrolysis | thieme-connect.com, thieme-connect.com |

| Indeno-indol-carbaldehyde | Indol-propargylic alcohol | Indole formation, Alkynylation, Oxidation, Cyclization | nih.gov |

| Indole/1,2,4-triazole Hybrids | 1H-Indole-3-carbohydrazide | Formylation, Oxidation, Esterification, Hydrazinolysis, Triazole formation | mdpi.com |

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more sustainable, efficient, and atom-economical methods for the synthesis of this compound and its derivatives. These emerging strategies often employ solvent-free conditions or advanced catalytic systems to minimize waste and improve reaction rates.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions for indole derivatives often proceed under thermal conditions, sometimes with the aid of a solid support or catalyst.

A surprising solvent-free reaction between indole and various aldehydes at 100 °C has been shown to produce novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov The use of excess calcium oxide (CaO) was found to be essential for the reaction to proceed with paraformaldehyde. nih.gov This method provides an eco-friendly alternative to traditional solvent-based syntheses.

Another efficient solvent-free protocol has been developed for the one-pot synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.org This method involves heating a mixture of a 1-substituted-1H-indole-2-carbaldehyde, glycine (B1666218) methyl ester hydrochloride, and an organic base (DIPEA) in a sealed tube at 120 °C. This approach allows for the construction of a complex heterocyclic system in a single step without any solvent. beilstein-journals.org

Additionally, three-component coupling reactions of an indole, an aromatic aldehyde, and a heteroaryl amine can be performed under solvent-free conditions to generate N-[(1H-Indol-3-yl)arylmethyl]heteroarylamines in moderate to high yields. researchgate.net The simplicity of the procedure, which requires no organic solvent or acid catalyst, highlights the advantages of this approach. researchgate.net

Table 2: Examples of Solvent-Free Reactions for Indole Derivatives

| Product Type | Reactants | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles | Indole, Aldehydes | 100 °C, neat, CaO (with paraformaldehyde) | Unexpected 1,3'-dimer formation | nih.gov |

| 1-Indolyl-3,5,8-substituted γ-carbolines | 1-Substituted-1H-indole-2-carbaldehyde, Glycine methyl ester HCl, DIPEA | 120 °C, neat, sealed tube | One-pot synthesis of complex heterocycles | beilstein-journals.org |

| N-[(1H-Indol-3-yl)arylmethyl]heteroarylamines | Indole, Aromatic Aldehyde, Heteroaryl amine | Thermal, neat | Three-component, catalyst-free | researchgate.net |

Catalysis offers a powerful tool for the selective formylation of indoles, often under milder conditions and with greater functional group tolerance than classical methods like the Vilsmeier-Haack or Reimer-Tiemann reactions.

A significant recent development is the use of photoredox catalysis. Researchers have disclosed a red-light (λ = 640 nm)-mediated C-3 formylation of indoles. rsc.orgrsc.org This method utilizes a helical carbenium ion as a low-energy photocatalyst and 2,2-dimethoxy-N,N-dimethylethanamine as the formylating agent, proceeding under mild conditions with a broad substrate scope. rsc.orgrsc.org This approach is notable for its use of visible light, which minimizes health risks and allows for high penetration depth. rsc.org

Boron-based catalysts have also emerged as effective mediators for indole formylation. A practical and scalable C-H formylation of various indoles uses boron trifluoride diethyl etherate (BF₃·OEt₂) as a stoichiometric catalyst with trimethyl orthoformate (TMOF) serving as the formyl source. acs.org This method enables the efficient synthesis of a wide range of C-formylindoles. acs.org

In addition to sophisticated organometallic and photoredox catalysts, simple inorganic compounds can also play a crucial catalytic role. As mentioned previously, calcium oxide (CaO) was found to be a valid alternative to organolithium reagents for promoting the reaction between indole and formaldehyde to generate indole-1-carbinol, a key building block and a potential precursor in formylation pathways. nih.gov

Table 3: Novel Catalytic Methods for Indole Formylation

| Catalyst System | Formyl Source | Key Features | Position of Formylation | Reference(s) |

|---|---|---|---|---|

| Helical carbenium ion (Photocatalyst) | 2,2-Dimethoxy-N,N-dimethylethanamine | Red-light mediated (640 nm), mild conditions, broad scope | C-3 | rsc.org, rsc.org |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Trimethyl orthoformate (TMOF) | Stoichiometric catalyst, scalable, efficient C-H activation | C-2, C-3, C-6, C-7 | acs.org |

| Calcium Oxide (CaO) | Paraformaldehyde | Simple, generates indole-1-carbinol intermediate | C-1 (as carbinol) | nih.gov |

Chemical Reactivity and Reaction Pathways of 1h Indole 1 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 1H-Indole-1-carbaldehyde is the primary site of its chemical reactivity, participating in a variety of reactions that are crucial for organic synthesis.

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1H-indole-1-carboxylic acid. evitachem.com This transformation is a common and predictable reaction for aldehydes. A variety of oxidizing agents can be employed for this purpose. For instance, a related compound, 1-methylindole-3-aldehyde, is oxidized to 1-methyl-1H-indole-3-carboxylic acid using alkaline potassium permanganate. chemicalbook.com Another example involves the oxidation of the aldehyde group in 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde to the corresponding carboxylic acid.

Table 1: Oxidation of Indole (B1671886) Aldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-Methylindole-3-aldehyde | Alkaline Potassium Permanganate | 1-Methyl-1H-indole-3-carboxylic acid | chemicalbook.com |

Reduction Reactions to Corresponding Alcohols

The aldehyde functionality of this compound can be reduced to a primary alcohol, (1H-indol-1-yl)methanol. This reduction can be achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. For example, the reduction of 2-(3-formyl-1H-indol-1-yl)ethyl acetate (B1210297) with sodium in methanol (B129727) leads to the formation of the corresponding alcohol. nih.gov Similarly, the aldehyde group in 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde can be reduced to its methanol derivative.

Table 2: Reduction of Indole Aldehydes

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 2-(3-Formyl-1H-indol-1-yl)ethyl acetate | Sodium in Methanol | 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde | nih.gov |

Condensation Reactions Forming Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond. nih.govacs.orgsamipubco.comekb.egajchem-b.com These reactions are typically catalyzed by an acid or a base, or can proceed under base-free conditions. For instance, 3-chloro-1H-indole-2-carbaldehyde reacts with various aromatic and heterocyclic amines in refluxing ethanol (B145695) with piperidine (B6355638) as a catalyst to produce Schiff bases in high yields. nih.govacs.org The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band and the appearance of a new band for the C=N group in the IR spectrum, as well as the appearance of a new signal for the CH=N proton in the 1H-NMR spectrum. nih.gov

Table 3: Synthesis of Schiff Bases from Indole Aldehydes

| Aldehyde | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-1H-indole-2-carbaldehyde | 4-Anisidine | Piperidine, Ethanol, Reflux | (E)-1-((3-chloro-1H-indol-2-yl)methylene)-4-methoxyaniline | 85-90% | nih.govacs.org |

| 3-Chloro-1H-indole-2-carbaldehyde | 4-Aminoacetophenone | Piperidine, Ethanol, Reflux | 1-(4-(((E)-(3-chloro-1H-indol-2-yl)methylene)amino)phenyl)ethan-1-one | 85-90% | nih.govacs.org |

Knoevenagel and Wittig Condensations

This compound can participate in Knoevenagel condensation reactions, which involve the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. lookchem.comacgpubs.orgwikipedia.org This reaction is a modification of the aldol (B89426) condensation and typically leads to the formation of α,β-unsaturated products. For example, indole-3-carboxaldehydes react with Meldrum's acid in the presence of triphenylphosphine (B44618) as a catalyst to afford substituted derivatives in excellent yields. lookchem.com

The Wittig reaction provides a means to convert the aldehyde group into an alkene. wikipedia.orgimist.ma This reaction involves the use of a phosphorus ylide (Wittig reagent). While a specific example for this compound was not found, the reaction has been applied to other indole-aldehyde derivatives. For instance, the aldehyde function of an indole derivative was converted to a vinyl group using methyltriphenylphosphonium (B96628) bromide in the presence of LDA. imist.ma

Table 4: Knoevenagel Condensation of Indole-3-carboxaldehydes

| Indole-3-carboxaldehyde Derivative | Active Methylene (B1212753) Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxaldehyde | Meldrum's acid | PPh3, Ethanol, RT | 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90-98% | lookchem.com |

Oxime Formation and Isomerization Studies

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of an oxime. researchgate.netnih.govmdpi.com These reactions can be performed under various conditions, including solvent-free mechanochemical approaches, which are considered environmentally friendly. researchgate.netmdpi.com The resulting oximes can exist as syn (Z) and anti (E) isomers. nih.govmdpi.com Studies have shown that the ratio of these isomers can be influenced by the reaction conditions, such as the pH. nih.gov For example, the oximation of N-substituted indole-3-carboxaldehydes has been studied, revealing that isomerization between the syn and anti forms can occur, with the process being influenced by acidic conditions. researchgate.netnih.govmdpi.com

Table 5: Oximation of N-Substituted Indole-3-carboxaldehydes

| Aldehyde | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methoxyindole-3-carboxaldehyde | NH2OH·HCl, NaOH | Mechanochemical milling | 1-Methoxyindole-3-carboxaldehyde oxime | ~95% | researchgate.netmdpi.com |

Cyclization Reactions for Heterocyclic Ring Formation

The aldehyde group of this compound and its derivatives is a valuable functional handle for the construction of new heterocyclic rings. chim.itmetu.edu.trrsc.orgrsc.org For instance, the aldehyde function can be converted into other reactive groups that subsequently participate in intramolecular cyclization reactions to form fused indole systems. While direct examples for this compound are not extensively detailed, the principle is well-established for related indole and indazole aldehydes. rsc.orgrsc.org For example, 1H-indazole-3-carboxaldehyde derivatives can be used to synthesize other heteroaromatic compounds through cyclization reactions. rsc.org Furthermore, indole-3-carbaldehydes are key starting materials in multicomponent reactions that lead to the formation of complex heterocyclic structures like indole-based tetra-arylimidazoles. rsc.org

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde is a valuable precursor in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. nih.gov These reactions are prized for their efficiency, atom economy, and ability to generate diverse libraries of pharmaceutically relevant scaffolds. nih.govnih.gov

A common strategy involves the three-component reaction of 1H-indole-3-carbaldehyde, an active methylene compound, and a source of ammonia (B1221849) or an amine. nih.govekb.eg For instance, new indole derivatives have been synthesized through one-pot reactions of 1H-indole-3-carbaldehyde with various active methylene compounds (like ethyl 3-oxobutanoate or barbituric acid) and malononitrile (B47326) in the presence of a base catalyst such as triethylamine. ekb.eg These reactions efficiently yield highly functionalized heterocyclic systems. ekb.eg The attractiveness of the MCR approach lies in its operational simplicity and high selectivity. nih.gov Studies have highlighted the use of 1H-indole-3-carbaldehyde in such sustainable reactions to assemble a wide range of pharmaceutically interesting molecules, including pyrimidine (B1678525) and triazole derivatives. nih.govresearchgate.net

Below is a table summarizing representative multicomponent reactions involving 1H-indole-3-carbaldehyde.

| Reactants | Catalyst/Solvent | Product Type | Reference |

| 1H-Indole-3-carbaldehyde, Ethyl 3-oxobutanoate, Malononitrile | Triethylamine / Ethanol | Substituted Pyridine derivative | ekb.eg |

| 1H-Indole-3-carbaldehyde, Barbituric Acid, Malononitrile | Triethylamine / Ethanol | Pyrano[2,3-d]pyrimidine derivative | ekb.eg |

| 1H-Indole-3-carbaldehyde, Amine derivatives, Malononitrile | Triethylamine / Ethanol | Substituted Aniline derivative | ekb.eg |

| 2-Arylindole-3-carbaldehydes, Substituted Anilines, Benzil, Ammonium Acetate | Acetic Acid | Tetra-substituted Imidazole derivative | nih.gov |

| 1H-Indole-3-carbaldehyde, Resorcinol, Malononitrile | Triethylamine / Ethanol | Substituted Chromene derivative | ekb.eg |

Electrophilic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrole moiety is significantly more reactive towards electrophiles. bhu.ac.in The inherent reactivity order favors the C3 position of the pyrrole ring, which is estimated to be up to 10¹³ times more reactive than a position on a benzene ring. wikipedia.org This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed upon attack at C3 without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

As noted, the C3 position is the most electronically favored site for electrophilic attack. bhu.ac.inwikipedia.orgresearchgate.net Consequently, reactions like Vilsmeier-Haack formylation or Mannich reactions on unsubstituted indole occur exclusively at C3. wikipedia.org When the C3 position is already substituted, as in the case of 1H-indole-3-carbaldehyde, the site of electrophilic attack shifts. In such scenarios, the C2 position becomes the next most reactive site for electrophilic substitution. bhu.ac.in However, overcoming the inherent reactivity to functionalize the less reactive benzenoid ring (C4–C7 positions) represents a significant synthetic challenge and typically requires specialized strategies, such as the use of directing groups. nih.govnih.gov

To achieve regioselective functionalization at the less reactive C4–C7 positions of the indole nucleus, chemists have developed transition-metal-catalyzed C-H activation strategies. nih.gov These methods employ a directing group (DG), often located at the C3 or N1 position, to guide a metal catalyst to a specific C-H bond on the benzenoid ring. nih.govchim.it A carbonyl group, such as the aldehyde in 1H-indole-3-carbaldehyde, can serve as an effective directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst to activate a nearby C-H bond, most commonly at the C4 position. nih.govacs.org

The formyl group at the C3 position of the indole ring is a powerful tool for directing C-H functionalization to the C4 position. nih.govacs.orgresearchgate.net In palladium-catalyzed reactions, the aldehyde coordinates to the metal center, leading to the formation of a six-membered palladacycle intermediate via C-H activation at the C4 position. nih.gov This strategy effectively overrides the intrinsic electronic preference for substitution on the pyrrole ring. A notable example is the Pd(II)-catalyzed C4-arylation of unprotected (NH) 1H-indole-3-carbaldehyde with aryl iodides, which proceeds with high regioselectivity for the C4 position over the C2 position. nih.govacs.orgacs.org This method avoids the need for a transient directing group and is effective for a range of substituted indoles and iodoarenes. nih.gov

Building on the principle of directed C-H activation, the C3-formyl group enables highly regioselective C-H arylation at the C4 position. nih.gov Research has demonstrated that a catalyst system of Pd(OAc)₂ with an oxidant like AgOAc can effectively couple 1H-indole-3-carbaldehyde with various aryl iodides. nih.govacs.org The reaction tolerates both electron-rich (e.g., -Me, -OMe) and electron-poor (e.g., -Br, -CO₂Me) substituents on the aryl iodide. nih.govacs.org However, the reaction can be sensitive to steric hindrance; for instance, an ortho-methyl group on the iodoarene is not well-tolerated, and substitutions at the C5 position of the indole can prevent the reaction from proceeding. nih.govacs.org Conversely, substitutions at the C2, C7, or N1 positions of the indole are generally well-tolerated. nih.gov

The table below provides examples of the palladium-catalyzed C4-arylation of 1H-indole-3-carbaldehyde with various iodoarenes.

| Iodoarene Partner (Ar-I) | Product (4-Aryl-1H-indole-3-carbaldehyde) | Yield (%) | Reference |

| Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 72 | nih.gov |

| 1-Iodo-4-methylbenzene | 4-(p-Tolyl)-1H-indole-3-carbaldehyde | 80 | nih.gov |

| 1-Iodo-4-methoxybenzene | 4-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 85 | nih.gov |

| 1-Bromo-4-iodobenzene | 4-(4-Bromophenyl)-1H-indole-3-carbaldehyde | 75 | nih.gov |

| Methyl 4-iodobenzoate | 4-(4-(Methoxycarbonyl)phenyl)-1H-indole-3-carbaldehyde | 70 | nih.gov |

| 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbaldehyde | 65 | nih.gov |

The directing group strategy extends beyond arylation to other C-C bond-forming reactions at the C4 position.

C-H Alkenylation: The C3-aldehyde group has been successfully used to direct the C4-alkenylation of indoles. nih.govchim.it For example, N-benzyl-1H-indole-3-carbaldehyde derivatives react with alkenes like methyl acrylate (B77674) in the presence of a palladium catalyst to furnish C4-alkenylated products. nih.govresearchgate.net Rhodium catalysts have also been employed for the direct C4-alkenylation of unprotected 1H-indole-3-carbaldehyde with various acrylates. nih.gov This methodology has proven valuable in the total synthesis of natural products, such as (−)-agroclavine and (−)-elymoclavine. nih.govchim.it

C-H Alkylation: Direct C4-alkylation of indoles using a C3 directing group is a recognized synthetic strategy. acs.org While direct alkylation of 1H-indole-3-carbaldehyde at the C4 position is less documented than alkenylation, related transformations highlight the feasibility of this approach. For instance, cobalt-catalyzed reductive C-H alkylation of indoles with carboxylic acids proceeds through an in-situ generated aldehyde intermediate, underscoring the role of the aldehyde in facilitating C-H functionalization. rsc.org

C-H Acylation: The introduction of an acyl group at the C4 position of an indole ring via a C3-directing group strategy is also a known transformation. acs.org A palladium/norbornene-catalyzed ortho-acylation of aryl iodides has been reported, demonstrating a Catellani-type reaction that introduces an acyl group adjacent to a C-I bond. researchgate.net While this specific example does not use indole-3-carbaldehyde directly, it illustrates the broader potential for directed C-H acylation reactions in complex syntheses. researchgate.net

Strategies for C5, C6, and C7 Functionalization

Achieving selective functionalization at the C5, C6, and C7 positions of the indole ring is a significant challenge in synthetic chemistry due to the inherent reactivity of the pyrrole moiety. sci-hub.senih.gov However, various strategies have been developed to overcome this, often relying on directing groups or specific reaction conditions.

C5 Functionalization: Direct functionalization at the C5 position is relatively limited. sci-hub.se However, an efficient and highly regioselective direct iodination of the C5-H bond of indoles has been reported. This method utilizes N-iodosuccinimide (NIS) and has been shown to proceed via a radical pathway, offering a metal-free route to C5-functionalized indoles. sci-hub.se The resulting 5-iodoindoles are versatile intermediates for further transformations. sci-hub.se Ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles can occur at the C4 and C5 positions. scispace.com However, for C5- and C6-substituted indole-3-carboxaldehydes, only mono-amidation products were formed, likely due to steric hindrance. scispace.com

C6 Functionalization: The first example of direct and site-selective arylation of indoles at the C6 position was achieved using a directing group on the indole nitrogen. nih.gov

C7 Functionalization: Selective functionalization at the C7 position is also challenging and often requires blocking the more reactive C2 position. nih.gov An effective strategy involves the reduction of indoles to indolines, followed by C-H functionalization at the C7 position, and subsequent re-oxidation to the indole. nih.gov Directing groups on the indole nitrogen are commonly used to facilitate C7-activation. nih.gov For instance, rhodium-catalyzed C7-oxidative alkenylation has been reported. nih.gov Furthermore, C7-substituted indole-3-carboxaldehydes have been successfully subjected to diamidation reactions. scispace.com

Reactions at the Indole Nitrogen (N-H)

Protection and Deprotection Strategies

The protection of the indole nitrogen is a crucial step in many synthetic sequences to control reactivity and prevent undesired side reactions. ekb.eg Both electron-releasing and electron-withdrawing groups are utilized for this purpose. ekb.eg

Common protecting groups include acetyl, benzoyl (Bz), tert-butoxycarbonyl (Boc), and various sulfonyl groups. ekb.egchemistryviews.org N-alkylation and N-acylation are standard procedures for introducing these groups. ekb.eg For example, N-(substituted) benzylindole-3-carboxaldehydes can be synthesized via the reaction of 1H-indole-3-carboxaldehyde with substituted benzyl (B1604629) halides under phase-transfer catalytic conditions. ekb.eg

Deprotection strategies are equally important and often require conditions that are mild enough to preserve other functional groups in the molecule. The removal of sulfonyl groups, for instance, has traditionally been achieved under harsh basic conditions. ekb.eg However, milder methods have been developed, such as the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF for the deprotection of N-methylsulfonyl-indole-3-carboxaldehyde. ekb.eg

Recently, a versatile system using potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) (PrCN) has been developed for the one-pot deprotection and subsequent functionalization of N-heterocycles at room temperature. chemistryviews.org This method is compatible with a wide range of protecting groups and tolerates sensitive functionalities. chemistryviews.org Mechanistic studies suggest a sequential deprotection-benzylation pathway proceeds through an N-deacetylated intermediate. chemistryviews.org

| Protecting Group | Deprotection Reagent/Conditions | Reference |

| Sulfonyl | KOH or NaOH in MeOH (harsh) | ekb.eg |

| Methylsulfonyl | Tetrabutylammonium fluoride (TBAF) in THF (mild) | ekb.eg |

| Acetyl, Benzoyl, Boc, Sulfonyl | Potassium trimethylsilanolate (KOTMS) in Butyronitrile (PrCN) | chemistryviews.org |

Nucleophilic Substitution Reactions

While the indole ring is generally electron-rich and prone to electrophilic attack, nucleophilic substitution can be achieved under specific conditions, particularly when the indole nucleus is appropriately activated. 1-Methoxyindole-3-carbaldehyde has proven to be a versatile substrate for regioselective nucleophilic substitution at the C2 position. nii.ac.jp It reacts with a variety of nucleophiles, including sulfur- and oxygen-centered species. nii.ac.jp For example, reaction with sodium methanethiolate (B1210775) (NaSMe) in refluxing methanol yields 2-(methylthio)indole-3-carbaldehyde. nii.ac.jp

Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde is an excellent electrophile that reacts at the 2-position with various nucleophiles, including nitrogen-centered nucleophiles like piperidine, pyrrole, and indole, in the presence of a base such as sodium hydride (NaH) in DMF. core.ac.ukresearchgate.net These reactions proceed under mild conditions and provide 2,3,6-trisubstituted indole derivatives in good to high yields. core.ac.ukresearchgate.net

An unprecedented SN2-type reaction on the indole nitrogen itself has been proposed for the formation of 1-(indol-3-yl)indoles from the reaction of 1-hydroxyindoles with indole in formic acid. clockss.org It is suggested that protonation of the 1-hydroxy group makes the nitrogen atom more sp3-like, allowing for backside attack by a nucleophilic indole molecule. clockss.org

Complex Reaction Mechanisms and Intermediates

Mechanisms involving 2-Azafulvene Intermediates

The 2-azafulvene intermediate is a key species in certain reactions of indoles. mdpi.com For example, in the solvent-free addition of indole to aldehydes, a 2-azafulvene intermediate is proposed to be central to the reaction mechanism leading to the formation of 1,3'-bis(indolyl)methane (BIM) isomers. mdpi.com This intermediate can react with nucleophilic species through different pathways. One proposed pathway is a Friedel-Crafts-type alkylation, while another is a Mannich-type N-aminoalkylation. mdpi.com The formation of azafulvene intermediates can also be induced by acid, as seen in the intramolecular cyclization between indole-3-carbaldehyde and an azocan-5-one derivative. researchgate.net

Ring Opening and Ring Closure Processes

The stable heterocyclic indole ring system can undergo ring opening and subsequent ring closure reactions under specific conditions, leading to the formation of different heterocyclic structures. A notable example is the transformation of indole derivatives into indazoles through nitrosation.

The reaction of indole derivatives with nitrosating agents, such as sodium nitrite (B80452) in a slightly acidic environment, can initiate a cascade of reactions. This process begins with the nitrosation at the C3 position of the indole ring to form an oxime intermediate. rsc.org This intermediate facilitates the addition of a water molecule at the C2 position, which triggers the opening of the five-membered pyrrole ring. rsc.org The reaction concludes with a ring-closure step, ultimately yielding 1H-indazole-3-carboxaldehyde derivatives. rsc.org

This transformation is sensitive to reaction conditions. While electron-deficient indoles can produce good yields, the reaction with electron-rich indoles is often less efficient, with reported yields sometimes as low as 10–60%. rsc.org The success of this ring transformation hinges on carefully controlling the reaction to favor the desired pathway over competing side reactions, such as dimerization. rsc.orgresearchgate.net An optimized procedure involves the slow, reverse addition of the indole to the nitrosating mixture, which can significantly improve the yield of the resulting indazole-3-carboxaldehyde. rsc.org

In a different context, cobalt-catalyzed reactions have demonstrated an unconventional ring opening of anthranils, which can lead to the formation of indole derivatives through an electrocyclization pathway, highlighting another route where ring dynamics play a crucial role in synthesizing substituted indoles. acs.org

Table 1: Ring Opening and Closure of Indole Derivatives via Nitrosation

| Starting Material Type | Reaction | Key Intermediate | Product | Controlling Factor |

|---|---|---|---|---|

| Indole Derivatives | Nitrosation (e.g., NaNO₂/Acid) | C3-nitroso oxime | 1H-Indazole-3-carboxaldehyde | Slow addition of indole to the acidic nitrite solution minimizes side reactions. rsc.org |

Dimerization Pathways

A common competing reaction in the chemistry of indoles, particularly under acidic or nitrosating conditions, is dimerization. This process involves the linking of two indole units to form larger, often colored, adducts.

During the nitrosation of indoles to form indazoles, a significant side reaction is the formation of deep red-colored dimers. rsc.org This occurs through the nucleophilic attack of a neutral indole molecule on the electrophilic C3-nitroso intermediate of another. rsc.org This pathway competes directly with the desired ring-opening and closure sequence and is a primary reason for reduced yields in indazole synthesis. rsc.org

More generally, indole and its derivatives are known to form dimers and even trimers under various acidic conditions. nih.govmdpi.com The acid-catalyzed dimerization can lead to structures like 2,3-dihydro-1H,1'H-2,3'-biindole. mdpi.com The mechanism involves the protonation of one indole molecule, which then acts as an electrophile and is attacked by a second, neutral indole molecule. The presence of the N-formyl group on this compound influences the nucleophilicity of the indole ring but does not eliminate the possibility of such acid-catalyzed oligomerization reactions.

Table 2: Dimerization Pathways of Indole Derivatives

| Reaction Condition | Mechanism | Observed Products | Reference |

|---|---|---|---|

| Nitrosation (Side Reaction) | Nucleophilic addition of a neutral indole molecule to a C3-nitroso indole intermediate. | Red-colored indole dimers. | rsc.org |

| Acid Catalysis (e.g., Trifluoroacetic acid) | Protonation of one indole molecule followed by electrophilic attack from a second indole molecule. | 2,3-dihydro-1H,1'H-2,3'-biindole, trimers, and other oligomers. | nih.govmdpi.com |

Deformylation Reactions

The N-formyl group of this compound acts as a protecting group for the indole nitrogen, particularly in peptide synthesis involving tryptophan. peptide.com Its removal, or deformylation, is a critical step and can be achieved through various chemical methods.

Several distinct methods for the deformylation of N-formylated indoles have been developed, ranging from basic and nucleophilic cleavage to acid-catalyzed protocols.

A mild and highly efficient method involves the use of N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution at room temperature. This approach has been shown to achieve a 95% yield for the deprotection of the N-formyl group on tryptophan. nih.govresearchgate.netresearchgate.net This reagent was also successfully applied to a model peptide, affording the deformylated product in 91% yield. nih.govresearchgate.net

In the context of solid-phase peptide synthesis, other reagents are common. A mixture of piperidine and dimethylformamide (DMF) can be used, as can treatment with liquid ammonia containing hydroxylamine hydrochloride. researchgate.netsigmaaldrich.com Thiolytic cleavage is another strategy, often employed in "low-high" acid protocols using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of thiols like p-thiocresol or thiophenol. sigmaaldrich.com

A different mechanistic approach involves the reaction of an indole-carboxaldehyde with anthranilamide in the presence of a solid acid catalyst. ekb.eg This reaction proceeds through a quinazolinone intermediate, which then undergoes acid-catalyzed cleavage to yield the deformylated indole. ekb.eg This deformylation pathway has also been observed as a competing reaction when attempting to synthesize certain quinazolinone derivatives. nih.gov Additionally, oxidative deformylation has been noted under strong acidic conditions for some substituted indole-2-carbaldehydes.

Table 3: Selected Methods for Deformylation of N-Formyl Indoles

| Reagent/Condition | Substrate Example | Yield | Mechanism/Notes | Reference |

|---|---|---|---|---|

| N,N'-dimethylethylendiamine (DMEDA) in water | N(ind)-Formyl-Tryptophan | 95% | Mild, nucleophilic cleavage at room temperature. | nih.govresearchgate.netresearchgate.net |

| Piperidine:DMF (1:10 v/v) | Trp(For)-containing peptide resins | - | Standard basic condition in peptide synthesis. | sigmaaldrich.com |

| "Low-High" HF or TFMSA with thiols (e.g., p-thiocresol) | Trp(For)-containing peptides | - | Thiolytic cleavage under strong acid conditions. | sigmaaldrich.com |

| Anthranilamide / Solid Acid Catalyst | 1H-Indole-3-carboxaldehyde | - | Proceeds via a quinazolinone intermediate followed by acid-catalyzed cleavage. | ekb.eg |

| Liquid Ammonia / Hydroxylamine HCl | N-formyl heptapeptide | Effective, with few side reactions. | Alternative to basic buffer deprotection. | researchgate.net |

Spectroscopic and Crystallographic Characterization in Research of 1h Indole 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1H-indole-1-carbaldehyde and its derivatives. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the indole (B1671886) scaffold and its substituents. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

For the parent compound, 1H-indole-3-carbaldehyde, the proton of the aldehyde group typically appears as a singlet downfield, often above 9.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the indole ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-donating or -withdrawing nature of the substituents. For instance, in a study of 1-methyl-1H-indole-5-carbaldehyde, the aldehyde proton was observed as a singlet at 10.03 ppm. rsc.org The protons on the benzene (B151609) ring of the indole nucleus typically resonate in the aromatic region, generally between 7.0 and 8.5 ppm.

The presence of substituents on the indole ring significantly alters the chemical shifts of the neighboring protons. For example, the introduction of a methyl group at the N1 position, as in 1-methyl-1H-indole-3-carbaldehyde, results in a characteristic singlet for the methyl protons, usually appearing around 3.8 ppm. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-Methyl-1H-indole-5-carbaldehyde rsc.org | CDCl₃ | 10.03 (s, 1H), 8.15 (s, 1H), 7.80 (d, J = 8.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.15 (d, J = 3.1 Hz, 1H), 6.65 (d, J = 3.0 Hz, 1H), 3.84 (s, 3H) |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde rsc.org | CDCl₃ | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) |

| 1H-Indole-3-carbaldehyde hmdb.ca | DMSO-d₆ | Data available but not fully detailed in the provided snippet. |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

In this compound derivatives, the carbonyl carbon of the aldehyde group is highly deshielded and typically resonates at a downfield chemical shift, often in the range of 180-195 ppm. For example, the carbonyl carbon in 1-methyl-1H-indole-5-carbaldehyde appears at 192.7 ppm. rsc.org The carbons of the indole ring have characteristic chemical shifts that are sensitive to the substitution pattern. The C2 and C3 carbons of the pyrrole (B145914) ring and the carbons of the benzene ring can be distinguished based on their chemical shifts and by using advanced NMR techniques.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1-Methyl-1H-indole-5-carbaldehyde rsc.org | CDCl₃ | 192.7, 140.1, 130.9, 129.4, 128.3, 126.6, 122.0, 109.9, 103.4, 33.3 |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde rsc.org | CDCl₃ | Data available but not fully detailed in the provided snippet. |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the spatial relationships between protons in a molecule. wikipedia.org A ¹H-¹H NOESY experiment reveals through-space interactions between protons that are in close proximity, which is particularly useful for determining the conformation and stereochemistry of molecules. researchgate.netdntb.gov.ua

In the context of this compound derivatives, NOESY can be used to confirm the trans or cis configuration of substituents, for instance, across a double bond in a side chain attached to the indole ring. For example, a study on indole-3-carbaldehyde semicarbazone derivatives utilized 2D ¹H-¹H NOESY to confirm the trans(E) isomeric form of the compounds in solution. researchgate.net

GIAO Method for Chemical Shift Estimation

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. researchgate.netimist.ma This quantum chemical method, often employed in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of molecules with a high degree of accuracy. researchgate.netimist.maacs.orgnih.gov

By comparing the theoretically calculated chemical shifts with the experimental data, researchers can validate the proposed structure of a newly synthesized this compound derivative. researchgate.netimist.ma The GIAO method has been shown to be reliable for calculating the theoretical chemical shifts of various heterocyclic compounds, including hexahydroindoles. imist.ma The accuracy of these calculations is often assessed by the correlation between the calculated and experimental values, with R-squared values greater than 0.9 indicating a strong correlation. imist.ma

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. uio.nowikipedia.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrational modes within a molecule. uio.nowikipedia.org For this compound and its derivatives, the FT-IR spectrum is dominated by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic effects of other substituents on the indole ring. The N-H stretching vibration of the indole ring, if unsubstituted at the N1 position, is usually observed as a sharp band around 3300-3500 cm⁻¹. Other characteristic bands include C-H stretching vibrations in the aromatic and aliphatic regions, and C=C stretching vibrations of the indole ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1650 - 1700 |

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

FT-Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. In the study of indole derivatives, FT-Raman spectra, often recorded using instruments like the Bruker MultiRAM or RFS 27 spectrometers, provide characteristic bands that confirm the presence of specific functional groups. nih.govscialert.net For instance, the C-H stretching vibrations of the heteroaromatic ring in indole derivatives typically appear in the 3100-3000 cm⁻¹ region. scialert.net

In studies of related indole compounds, such as E-(N′-(1H-INDOL-3YL) Methylene (B1212753) Isonicotinohydrazide), FT-Raman analysis, in conjunction with theoretical calculations, has been used to assign vibrational frequencies. openaccesspub.org For example, the C-H stretching modes of the phenyl ring are identified in the FT-Raman spectrum at 3060 cm⁻¹. ijrar.org The analysis of indeno quinoxaline (B1680401) derivatives also demonstrates the utility of FT-Raman in identifying C-C stretching modes, which are observed at 1582 and 1512 cm⁻¹. scialert.net Furthermore, in the investigation of 4-nitro-1H-indole-carboxaldehyde, a strong band at 1577 cm⁻¹ in the FT-Raman spectrum was assigned to the asymmetric stretching of the NO₂ group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For indole derivatives, UV-Vis spectra reveal characteristic absorption bands that correspond to π→π* and n→π* transitions. For example, in an ethanol (B145695) solvent, 1-ethyl-1H-indole-5-carbaldehyde exhibits a maximum absorption (λₘₐₓ) at 285 nm, attributed to the π→π* transition of the indole core, with a shoulder at 320 nm corresponding to the n→π* transition of the aldehyde group.

The photoprotective potential of certain indole derivatives has been evaluated using UV-Vis spectroscopy. unife.itunica.it Studies on a series of indole hydrazones showed that their maximum absorption wavelengths were shifted to longer wavelengths (330-350 nm) compared to a reference UVB filter, indicating their potential as UV absorbers. unife.itunica.it Spectrophotometric analysis for these studies is often conducted using instruments like the SHIMADZU UV-2600. unife.itunica.it The optical properties of crystals of indole derivatives are also assessed using UV-Vis, with high transparency in the visible region being a desirable characteristic for certain applications. scialert.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of compounds. In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas with high accuracy. For instance, for 1-Isopropyl-1H-indole-4-carbaldehyde, the parent ion [M+H]⁺ is expected at an m/z of 176.1075.

Fast Atom Bombardment (FAB) mass spectrometry has been used to confirm the molecular masses of 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, where the molecular ion peak (M⁺+1) is observed. tsijournals.comtsijournals.com The fragmentation pathways of these compounds have been detailed, showing characteristic patterns. tsijournals.comtsijournals.com Tandem mass spectrometry (MS/MS) and pseudo MS³ analyses have been instrumental in identifying novel indole photoproducts, such as 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, by examining the fragmentation of precursor ions. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed to monitor reaction progress and identify products in the synthesis of indole derivatives. mdpi.comamazonaws.com

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of crystalline compounds. uhu-ciqso.es This technique has been extensively used to confirm the molecular structures of various 1H-indole-carbaldehyde derivatives. nih.govscirp.org For example, the structure of 1-Vinyl-1H-indole-3-carbaldehyde was confirmed by X-ray diffraction, revealing a planar indole ring with the carbaldehyde group slightly out of plane. nih.govresearchgate.net Similarly, the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde was elucidated, showing a monoclinic system with one molecule in the asymmetric unit. nih.govresearchgate.net The data for these analyses are typically collected on diffractometers such as the Bruker D8 Quest Eco or SMART APEX CCD. uhu-ciqso.esscirp.orgresearchgate.net

The crystallographic data obtained from SC-XRD includes the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net 1-Vinyl-1H-indole-3-carbaldehyde also crystallizes in a monoclinic system, but with the space group P2₁/n. researchgate.net Another derivative, 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde, belongs to the triclinic system with the space group P-1. iucr.org The analysis of these parameters is fundamental to understanding the packing of molecules in the crystal.

Table 1: Crystallographic Data for Selected 1H-Indole-Carbaldehyde Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Monoclinic | P2₁/c | nih.govresearchgate.net |

| 1-Vinyl-1H-indole-3-carbaldehyde | Monoclinic | P2₁/n | researchgate.net |

| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde | Triclinic | P-1 | iucr.org |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | scirp.org |

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the crystal structures of 1H-indole-carbaldehyde derivatives, various interactions such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking are commonly observed. nih.govnih.govresearchgate.netiucr.org

For 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, the crystal packing is stabilized by C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.govresearchgate.net Similarly, the crystal structure of 1-Vinyl-1H-indole-3-carbaldehyde features intermolecular C-H···O hydrogen bonds that form a C(7) chain motif, as well as weak π-π interactions between the pyrrole and benzene rings. nih.govresearchgate.net In 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde, the crystal structure displays a three-dimensional network of C-H···O interactions and π-π stacking of indole rings. iucr.org The structure of 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde is stabilized by weak intramolecular C-H···N interactions and intermolecular C-H···O and C-H···π interactions. nih.gov

Table 2: Intermolecular Interactions in Selected 1H-Indole-Carbaldehyde Derivatives

| Compound | Interaction Types | Reference |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | C-H···O, C-H···π | nih.govresearchgate.net |

| 1-Vinyl-1H-indole-3-carbaldehyde | C-H···O, π-π | nih.govresearchgate.net |

| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde | C-H···O, C-H···π, π-π | iucr.org |

| 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde | C-H···N (intramolecular), C-H···O, C-H···π | nih.gov |

Lack of Sufficient Data for Computational and Theoretical Analysis of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific computational and theoretical research focused solely on the chemical compound This compound . The vast majority of existing studies concentrate on its isomer, 1H-Indole-3-carbaldehyde, or other substituted indole derivatives.

The user's request for an article structured around a detailed outline of computational investigations, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, cannot be fulfilled with scientific accuracy at this time due to the absence of targeted research on the this compound isomer.

Specifically, searches for data pertaining to:

Molecular structure optimization of this compound using DFT.

Vibrational frequency analysis and comparison with experimental data for this specific compound.

Detailed electronic structure investigations.

The application of specific basis sets (e.g., 6-311++G(d,p), 6-31G*) in the context of this compound.

HOMO-LUMO energy analysis and charge transfer characteristics.

did not yield the necessary detailed research findings, data tables, or scholarly sources required to generate the requested professional and authoritative article. To adhere to the strict instructions of providing scientifically accurate content based on the provided outline, the article cannot be generated.

Despite a comprehensive search for scholarly articles and research data, specific computational and theoretical investigations for This compound pertaining to Mulliken Charge Distributions, Molecular Electrostatic Potential (MEP) Surface Analysis, Hirshfeld Surface and Fingerprint Analysis, Natural Bond Orbital (NBO) Analysis, and Atoms in Molecules (AIM) Topological Studies are not available in the public domain.

The vast majority of published research focuses on the isomeric compound, 1H-Indole-3-carbaldehyde, for which extensive computational data exists. However, due to the strict requirement to focus solely on this compound, and the absence of specific data for this molecule, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections.

Therefore, the article "Computational and Theoretical Investigations of this compound" cannot be generated as per the provided outline and instructions.

Computational and Theoretical Investigations of 1h Indole 1 Carbaldehyde

Spectroscopic Parameter Prediction

The prediction of spectroscopic parameters through computational models is a cornerstone of modern chemical analysis, allowing for the theoretical corroboration of experimental findings and the interpretation of complex spectra.

Theoretical NMR Chemical Shift Estimation (e.g., GIAO method)

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a principal method for calculating the electronic absorption spectra of molecules by determining the energies of electronic excited states. faccts.de This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption bands. mdpi.com For the indole (B1671886) scaffold, TD-DFT has been employed to understand the electronic transitions and to correlate theoretical predictions with experimental data, often considering the effects of different solvents using models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com However, specific TD-DFT studies detailing the calculated absorption maxima (λmax), oscillator strengths, and major electronic transitions for 1H-Indole-1-carbaldehyde are not found in the available scientific literature. Theoretical studies on the closely related 1H-Indole-3-carbaldehyde have shown that TD-DFT can provide valuable insights into its electronic properties. researchgate.net

Simulations and Molecular Modeling

Molecular modeling and simulation techniques are instrumental in exploring the potential of a molecule to interact with biological targets and in understanding its thermodynamic and structure-activity relationships.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Numerous molecular docking studies have been performed on derivatives of the isomeric 1H-Indole-3-carbaldehyde, investigating their potential as inhibitors for various enzymes and receptors. tandfonline.comresearchgate.netmdpi.comnih.gov These studies provide insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. At present, specific molecular docking studies focused solely on this compound against defined biological targets have not been reported in the reviewed literature.

Thermodynamic Parameter Calculations (E, ΔH, ΔS, ΔG)

Computational chemistry allows for the calculation of key thermodynamic parameters, including total energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These calculations are typically performed using frequency analysis after geometric optimization of the molecule. This data is vital for understanding the stability of the molecule and the thermodynamics of potential reactions. While the theoretical calculation of these parameters for various organic molecules is a standard computational procedure, published studies containing specific calculated thermodynamic data for this compound are scarce. For related indole structures, these calculations have been used to assess molecular stability. researchgate.net

In Silico Studies for Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a compound with its biological activity. These studies help in designing new compounds with improved potency and selectivity. SAR exploration often involves the analysis of a series of related compounds to build a predictive model. For the indole nucleus, SAR studies have been crucial in the development of new therapeutic agents. For instance, research on N-substituted indole-3-carbaldehyde oxime derivatives has explored their potential as urease inhibitors. mdpi.com However, dedicated in silico SAR studies focusing on a series of derivatives based on the this compound scaffold are not currently available in the scientific literature.

Applications of 1h Indole 1 Carbaldehyde in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Synthesis

The strategic placement of the formyl group on the indole (B1671886) nitrogen activates the molecule for a variety of chemical transformations, making it an ideal starting material for the synthesis of intricate heterocyclic systems. Its utility is demonstrated in the construction of alkaloid analogs, fused heterocyclic rings, and specialized ligands for coordination chemistry.

While direct synthesis of complex indole alkaloids from 1H-indole-1-carbaldehyde is a nuanced area of research, the broader class of indole carbaldehydes is instrumental in creating structures analogous to naturally occurring alkaloids. Indole alkaloids are a large family of natural products, many of which exhibit significant pharmacological activities. The indole nucleus is a common feature in these compounds, and synthetic chemists often utilize functionalized indoles to build analogs with potentially enhanced or modified biological profiles. For instance, derivatives of indole-2-carbaldehyde have been successfully employed in the synthesis of γ-carbolines, which are structurally related to certain indole alkaloids.

This compound is a valuable synthon for the creation of fused pyrimidine (B1678525) and triazole heterocycles. These nitrogen-containing ring systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The aldehyde functionality of this compound can readily participate in condensation reactions with various dinucleophiles to construct these fused rings. For example, reaction with aminoguanidine can lead to the formation of triazino-indoles, while condensation with compounds like 6-aminothiouracil can yield pyrimido-indoles. These reactions showcase the utility of this compound in generating novel heterocyclic scaffolds. Research has demonstrated the synthesis of various pyrimidine-triazole derivatives with potential anticancer activities. nih.gov

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. chemijournal.com These Schiff bases, containing the indole moiety, are excellent ligands for coordinating with a variety of metal ions. The resulting metal complexes have garnered significant attention due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. The synthesis typically involves a straightforward reaction between this compound and a suitable amine in an alcoholic solvent, often with gentle heating. nveo.orgajchem-b.com The resulting Schiff base ligands can then be complexed with metal salts to form stable coordination compounds. The electronic properties of the indole ring and the steric environment around the imine nitrogen can be readily tuned by modifying the substituents on either the indole or the amine precursor, allowing for the synthesis of a wide range of metal complexes with tailored properties.

| Precursor Amine | Metal Ion | Resulting Complex Type | Potential Application |

| 4,6-diaminobenzene-1,3-dithiol | Cu(II), Fe(III) | Binuclear metal complexes | Catecholase mimicry nveo.org |

| Various primary amines | - | Schiff base ligands | Antimicrobial agents, anti-inflammatory agents ajchem-b.com |

Substituted indole-2-carbaldehydes have been shown to be effective precursors for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.orgnih.gov This transformation is achieved through a cascade imination-heterocyclization reaction with glycine (B1666218) alkyl esters in the presence of a base like diisopropylethylamine (DIPEA). nih.gov The reaction mechanism is proposed to involve the initial formation of an iminoester, followed by the abstraction of an active methylene (B1212753) proton to generate an enolate ion. This enolate then undergoes a nucleophilic addition with another molecule of the indole aldehyde, leading to an iminoalcohol intermediate which subsequently cyclizes to form the γ-carboline core. nih.gov The electronic nature of the substituent on the indole nitrogen can influence the reaction outcome, with electron-donating groups generally favoring the formation of the γ-carboline derivatives in good yields. nih.govbeilstein-archives.org

Key Findings in γ-Carboline Synthesis

| Indole Precursor Substituent | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 1-Methyl (electron-donating) | Glycine methyl ester HCl, DIPEA, 120 °C | 1-indolyl-3,5,8-substituted γ-carboline | Good nih.gov |

| 1-Tosyl (mildly electron-withdrawing) | Glycine methyl ester HCl, DIPEA, 120 °C | 1-indolyl-3,5-disubstituted 1,2-dihydro-γ-carboline | - beilstein-archives.org |